2-Oxa-6-azaspiro[3.3]heptane hydrochloride
CAS No.: 1420294-84-3
Cat. No.: VC16006410
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420294-84-3 |
|---|---|
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 g/mol |
| IUPAC Name | 2-oxa-6-azaspiro[3.3]heptane;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H |
| Standard InChI Key | ZVIPDKHAYDFLBK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CN1)COC2.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS: 174-78-7) features a spirocyclic framework with a molecular formula of and a molecular weight of 135.59 g/mol . The core structure comprises two fused four-membered rings: an oxetane (2-oxa) and an azetidine (6-aza), connected via a shared spiro carbon (Figure 1). The hydrochloride salt forms through protonation of the azetidine nitrogen, improving crystallinity and handling stability compared to the free base .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 135.59 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 165.7 ± 40.0 °C (at 760 mmHg) | |
| Flash Point | 51.2 ± 16.8 °C | |
| LogP (Partition Coefficient) | -0.55 |
Synthesis and Scalability
Historical Synthetic Routes
Early synthetic approaches relied on tribromopentaerythritol (FR-513), a flame retardant, as a starting material. This method involved sequential bromination, amination, and cyclization steps but faced challenges with low yields and impurity formation . For instance, the reaction of 3,3-bis(bromomethyl)oxetane (BBMO) with benzylamine often produced the undesired byproduct 3,3-bis(benzylaminomethyl)oxetane, limiting efficiency .
Modern Optimized Methods
A breakthrough route, demonstrated at 100 g scale, utilizes 2-fluoro-4-nitroaniline and BBMO under hydroxide-facilitated alkylation (Figure 2). This method achieves an 87% isolated yield with >99% purity by employing phase transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity . Key advantages include:
-
Elimination of expensive cesium carbonate () in favor of potassium carbonate () .
-
Use of Schotten–Baumann conditions for oxetane ring closure, yielding BBMO in 72% purity after distillation .
Table 2: Comparison of Synthetic Methods
Physicochemical Properties and Stability
Solubility and Stability
The hydrochloride salt exhibits superior solubility in polar solvents (e.g., water, methanol) compared to the free base or oxalate salt forms. This property is critical for reactions requiring homogeneous conditions . Stability studies indicate no significant decomposition under ambient storage, though the free base is prone to oxetane ring opening in aqueous basic media .
Spectroscopic Data
-
NMR: NMR (400 MHz, DO) displays characteristic signals at δ 3.85 ppm (oxetane protons) and δ 3.45 ppm (azetidine protons) .
Applications in Drug Development
Role in TBI-223 Synthesis
2-Oxa-6-azaspiro[3.3]heptane hydrochloride serves as the core structure for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the antitubercular agent TBI-223 . The spirocyclic framework imparts conformational rigidity, enhancing target binding affinity while maintaining metabolic stability.
Broader Medicinal Chemistry Utility
The compound’s balanced lipophilicity () and polar surface area (21.26 Ų) make it a versatile morpholine substitute in kinase inhibitors and GPCR modulators . Its incorporation into drug candidates improves solubility and reduces hERG channel liability, a common cause of cardiotoxicity .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H226 | Flammable liquid and vapor | Keep away from heat/sparks |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
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